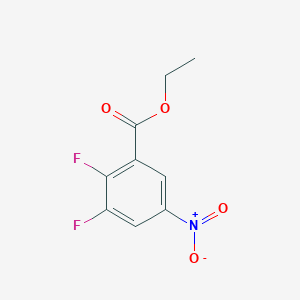

Ethyl 2,3-difluoro-5-nitrobenzoate

Description

Nomenclature and Definitive Molecular Identification

Chemical Abstracts Service (CAS) Registry Number

The compound is uniquely identified by its CAS Registry Number, which is 1249558-76-6 bldpharm.comaablocks.comfluorochem.co.ukbldpharm.comcymitquimica.com. This number is a specific and unambiguous identifier assigned by the Chemical Abstracts Service.

Empirical and Molecular Formula

The molecular formula for Ethyl 2,3-difluoro-5-nitrobenzoate is C₉H₇F₂NO₄ bldpharm.comcymitquimica.comaablocks.com. This formula delineates the exact number of atoms of each element present in one molecule of the compound.

Molecular Weight

The molecular weight of the compound is 231.15 g/mol bldpharm.comaablocks.comechemi.comsinfoochem.com. This value is calculated from the atomic weights of its constituent atoms.

| Property | Value |

| CAS Registry Number | 1249558-76-6 bldpharm.comaablocks.comfluorochem.co.ukbldpharm.comcymitquimica.com |

| Molecular Formula | C₉H₇F₂NO₄ bldpharm.comcymitquimica.comaablocks.com |

| Molecular Weight | 231.15 g/mol bldpharm.comaablocks.comechemi.comsinfoochem.com |

Significance as a Highly Functionalized Aromatic Scaffold in Synthetic Chemistry

This compound serves as a highly functionalized aromatic scaffold. The presence of multiple reactive sites on the benzene (B151609) ring—two fluorine atoms, a nitro group, and an ethyl ester—provides chemists with a versatile tool for creating more complex molecules. The fluorine atoms and the nitro group are electron-withdrawing, which can influence the reactivity of the aromatic ring and provide sites for nucleophilic aromatic substitution reactions.

This compound is categorized as a fluorinated building block, a nitro compound, a benzene compound, and an ester, highlighting its multifunctional nature in organic synthesis bldpharm.combldpharm.com. Building blocks like this are crucial intermediates in the synthesis of a wide array of target molecules, including pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance biological activity and other properties chemimpex.com.

Overview of Research Trajectories for Fluorinated Nitrobenzoate Esters

Research involving fluorinated nitrobenzoate esters is diverse and expanding, driven by their utility as key intermediates in several fields of applied chemistry.

One major area of research is in the synthesis of novel pharmaceuticals and agrochemicals chemimpex.com. The introduction of fluorine into bioactive molecules can significantly alter their metabolic stability, binding affinity, and lipophilicity. Consequently, compounds like methyl 4-fluoro-3-nitrobenzoate are used to develop new anti-inflammatory and antibacterial agents, as well as effective pesticides and herbicides chemimpex.com. The stability and reactivity of these esters make them preferred choices for designing compounds with specific biological targets chemimpex.com.

Another significant research trajectory is their application in material science. Fluorinated compounds are used in the formulation of specialty polymers and coatings to enhance properties such as chemical resistance and durability chemimpex.com.

Furthermore, fluorinated nitrobenzoate esters have found a crucial role in the field of medical imaging, particularly in Positron Emission Tomography (PET). They serve as precursors for the synthesis of 18F-labeled synthons for radiolabeling biomolecules. For instance, activated esters of fluorobenzoates are used for the acylation of biomolecules, a key step in preparing radiopharmaceuticals for PET imaging nih.gov. Studies have explored the efficiency of different activated esters, such as 4-nitrophenyl (PNP) esters, for direct radiofluorination, demonstrating their superiority in terms of stability and reaction yields for labeling peptides and other small molecules nih.gov.

The general synthetic routes to access these types of compounds often involve nitration of a fluorinated benzoic acid or ester precursor, followed by other functional group manipulations google.comgoogleapis.comscirp.org. The specific substitution pattern of the fluorine atoms and the nitro group on the aromatic ring dictates the synthetic strategy and the potential applications of the resulting compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-difluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-16-9(13)6-3-5(12(14)15)4-7(10)8(6)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEKHQXERSEBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712395 | |

| Record name | Ethyl 2,3-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249558-76-6 | |

| Record name | Ethyl 2,3-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,3-difluoro-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 2,3 Difluoro 5 Nitrobenzoate

Historical Development of Preparative Routes for Fluorinated Aromatic Esters

The field of organofluorine chemistry, which underpins the synthesis of compounds like Ethyl 2,3-difluoro-5-nitrobenzoate, has a rich history that began even before the isolation of elemental fluorine. nih.govjst.go.jp The introduction of fluorine into organic molecules has been a significant challenge and area of innovation for over a century. nih.gov

Early methods for creating aryl-fluorine bonds were foundational. In 1862, Borodin reported the first synthesis of an organofluorine compound via halogen exchange. nih.gov However, for aromatic systems, a major breakthrough came in 1927 with the discovery of the Balz-Schiemann reaction. nih.govjst.go.jp This method involves the thermal decomposition of diazonium fluoroborates, prepared from aromatic amines, to yield the corresponding fluoroaromatic compound. nih.gov This reaction remains a viable method for the synthesis of many fluoroarenes.

Another cornerstone in the synthesis of fluoroaromatic compounds is nucleophilic halogen exchange (Halex), a method first reported by Gottlieb in 1936, where a chlorine atom on an activated aromatic ring is replaced by fluorine using a fluoride (B91410) salt like potassium fluoride (KF). nih.gov The development of N-F fluorinating agents, beginning in the latter half of the 20th century, provided new pathways for electrophilic fluorination. nih.gov

The synthesis of the ester functionality on these fluorinated rings often follows classic organic reactions. The Fischer esterification, a method involving the acid-catalyzed reaction of a carboxylic acid with an alcohol, has been a fundamental technique for over a century. patsnap.comchemguide.co.uk The evolution of synthetic chemistry has also introduced a wide array of coupling agents and carboxylic acid activation methods to perform esterifications under milder conditions with higher efficiency. researchgate.netorganic-chemistry.org These parallel developments in fluorination and esterification chemistry have enabled the targeted synthesis of complex molecules like fluorinated aromatic esters.

Primary Synthetic Approaches to this compound

There are two principal retrosynthetic pathways for the construction of this compound. The first involves the late-stage introduction of the nitro group onto a pre-existing difluorobenzoate core. The second approach involves the esterification of a 2,3-difluoro-5-nitrobenzoic acid precursor.

This synthetic route commences with ethyl 2,3-difluorobenzoate and introduces the nitro group at the C5 position through an electrophilic aromatic substitution reaction.

The nitration of aromatic rings is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com This combination, often referred to as "mixed acid," generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com

The reaction mechanism begins with the protonation of nitric acid by the stronger sulfuric acid. This is followed by the loss of a water molecule to form the linear nitronium ion. The aromatic ring of the ethyl 2,3-difluorobenzoate then acts as a nucleophile, attacking the nitronium ion in the rate-determining step to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Finally, a weak base (such as water or the bisulfate ion) removes a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the final product. masterorganicchemistry.com Reaction conditions are critical and are typically controlled at low temperatures (e.g., 0-10 °C) to manage the exothermic nature of the reaction and prevent over-nitration or side reactions.

| Parameter | Condition/Reagent | Purpose |

| Nitrating Agent | Nitric Acid (HNO₃) | Source of the nitro group. |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Promotes the formation of the nitronium ion (NO₂⁺). masterorganicchemistry.com |

| Temperature | 0–10 °C | To control the reaction rate and minimize by-product formation. |

| Substrate | Ethyl 2,3-difluorobenzoate | The starting material to be nitrated. |

The position of nitration on the ethyl 2,3-difluorobenzoate ring is dictated by the directing effects of the existing substituents: the two fluorine atoms and the ethyl carboxylate group.

Fluorine Atoms (at C2 and C3): Halogens, including fluorine, are deactivating yet ortho, para-directing substituents. This means they slow down the rate of electrophilic substitution compared to benzene (B151609), but direct incoming electrophiles to the positions ortho and para relative to themselves.

Ethyl Carboxylate Group (-COOEt at C1): The ester group is a deactivating and meta-directing substituent due to its electron-withdrawing nature through both induction and resonance.

In the case of ethyl 2,3-difluorobenzoate, these effects combine to strongly favor substitution at the C5 position:

The C5 position is para to the fluorine atom at C2.

The C5 position is meta to the ethyl carboxylate group at C1.

Both major directing effects converge on the same carbon atom (C5). The C4 position is sterically hindered and ortho to two substituents, while the C6 position is ortho to the C1 ester group and subject to its meta-directing influence. Therefore, the electrophilic nitration of ethyl 2,3-difluorobenzoate proceeds with high regioselectivity to yield the desired this compound isomer.

An alternative and common strategy involves the esterification of 2,3-difluoro-5-nitrobenzoic acid with ethanol (B145695). This reaction can be accomplished through several methods, most of which rely on activating the carboxylic acid.

The most traditional method is the Fischer-Speier esterification , which involves heating the carboxylic acid and an excess of alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. patsnap.comchemguide.co.uk This is an equilibrium process, and to drive the reaction towards the ester product, water is typically removed as it is formed, often by azeotropic distillation. patsnap.comgoogle.com

To achieve higher yields and employ milder reaction conditions, the carboxylic acid is often converted into a more reactive intermediate. This process is known as carboxylic acid activation. researchgate.netresearchgate.net

One of the most effective strategies is the conversion of the carboxylic acid to an acyl chloride . This is typically accomplished by treating 2,3-difluoro-5-nitrobenzoic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. A patent for a structurally similar compound, ethyl 2,3-dichloro-4-nitrobenzoate, utilizes this exact approach, where the corresponding carboxylic acid is first treated with thionyl chloride and then with ethanol to give the final ester product in high yield. google.com

Other modern activation methods involve the use of coupling reagents . These reagents react with the carboxylic acid to form a highly reactive activated ester or similar intermediate in situ, which is then readily attacked by the alcohol. This avoids the need to isolate the often-sensitive activated intermediate.

| Activation Strategy | Reagent(s) | Description |

| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Direct acid-catalyzed reaction; reversible and often requires heat and water removal. chemguide.co.uk |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Converts the carboxylic acid to a highly reactive acyl chloride, which then reacts with ethanol. google.com |

| Peptide Coupling Reagents | TBTU, TATU, COMU with an organic base | Forms a highly activated ester in situ for rapid and mild reaction with alcohols. organic-chemistry.orgresearchgate.net |

| DCC/DMAP | Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) | A classic method where DCC activates the carboxyl group, and DMAP catalyzes the ester formation. |

These varied synthetic routes, leveraging fundamental principles of electrophilic substitution and esterification chemistry, provide robust and adaptable methods for the specific and efficient preparation of this compound.

Esterification of 2,3-Difluoro-5-nitrobenzoic Acid

Role of Acidic Catalysis in Ester Formation

The conversion of a carboxylic acid to an ester through reaction with an alcohol is a reversible process known as Fischer esterification. study.commasterorganicchemistry.com This reaction is characteristically slow and requires a catalyst to proceed at a practical rate. Strong acids, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), are commonly employed for this purpose. masterorganicchemistry.comgoogle.com

The mechanism of acid-catalyzed esterification involves several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the oxygen of the carbonyl group on the carboxylic acid (2,3-difluoro-5-nitrobenzoic acid). This step significantly increases the electrophilicity of the carbonyl carbon. patsnap.com

Nucleophilic Attack : The alcohol (ethanol), acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. study.compatsnap.com

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). patsnap.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. study.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Based Syntheses

The synthesis of the required precursor, 2,3-difluoro-5-nitrobenzoic acid, relies on synthetic strategies that can introduce the necessary substituents onto the aromatic ring. Nucleophilic Aromatic Substitution (SNAr) is a powerful method for achieving this, particularly on electron-deficient aromatic systems.

The benzene ring in precursors to this compound is highly activated for SNAr due to the presence of strong electron-withdrawing groups (EWGs), namely the nitro group (-NO₂) and the fluorine atoms. These groups stabilize the negative charge in the intermediate Meisenheimer complex that forms during the substitution reaction. researchgate.net A plausible synthetic route to the carboxylic acid precursor could involve the selective substitution of a leaving group on a polysubstituted benzene ring by a nucleophile that provides the carboxylic acid functionality (or a precursor to it). For example, a synthetic pathway could start from a compound like 1,2,3-trifluoro-5-nitrobenzene, where one of the fluorine atoms is substituted by a cyanide group (which can then be hydrolyzed to a carboxylic acid) or another suitable nucleophile. The regioselectivity of the substitution would be directed by the activating and directing effects of the existing substituents.

Process Optimization and Efficiency in Synthesis

Maximizing the yield and purity of this compound requires careful optimization of the reaction parameters, from the choice of catalyst to the final purification techniques.

The choice of acid catalyst is critical in Fischer esterification. While mineral acids like sulfuric acid are effective, they can lead to challenges in separation and waste disposal. rug.nl This has prompted research into alternative catalysts, including solid acids, which offer advantages like easier recovery and reusability. rug.nl

For the esterification of fluorinated aromatic carboxylic acids, various catalysts have been evaluated. A study on the esterification of different fluorobenzoic acid isomers demonstrated the efficacy of a metal-organic framework, UiO-66-NH₂, as a heterogeneous catalyst. This catalyst significantly reduced the reaction time compared to traditional methods. rsc.orgresearchgate.net The performance of different catalysts can be compared based on the resulting product yield under specific reaction conditions.

Table 1: Comparison of Catalysts for the Esterification of Substituted Benzoic Acids

| Catalyst | Substrate | Alcohol | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂SO₄ (conc.) | 4-fluoro-3-nitrobenzoic acid | Ethanol | Microwave, 130°C, 15 min | >95% | researchgate.net |

| Sulfonic acid-functionalized silica | Aromatic carboxylic acids | Methanol | Flow reactor, 110°C | Good yields | oup.com |

| UiO-66-NH₂ | Fluorinated aromatic acids | Methanol | 10 hours | High relative conversion | rsc.orgresearchgate.net |

This table presents data for analogous reactions to illustrate catalyst performance.

In Fischer esterification, the alcohol reactant is often used in large excess, allowing it to function as the reaction solvent. masterorganicchemistry.com This high concentration of alcohol helps to shift the reaction equilibrium towards the product side.

Alternatively, an inert co-solvent can be used. Solvents like toluene or cyclohexane can form an azeotrope with the water produced during the reaction. google.com Using a Dean-Stark apparatus allows for the continuous removal of this water, effectively driving the reaction to completion. masterorganicchemistry.com The choice of solvent can also influence reaction rates based on polarity and the ability to solvate transition states. researchgate.net For instance, studies have shown that solvents like acetonitrile can promote esterification, while others like dimethylformamide (DMF) can suppress it. researchgate.net

Temperature is a crucial parameter in controlling the rate of esterification. Generally, higher temperatures accelerate the reaction. However, excessively high temperatures can promote side reactions, such as dehydration of the alcohol or degradation of the reactants or products. rug.nl

Microwave-assisted organic synthesis (MAOS) has emerged as an effective technique for accelerating these reactions. researchgate.net By using a sealed vessel, the reaction mixture can be heated to temperatures above the solvent's normal boiling point, which increases the internal pressure and significantly shortens the reaction time. researchgate.net The optimization of temperature is key to achieving the highest yield in the shortest time.

Table 2: Effect of Temperature on the Yield of Ethyl 4-fluoro-3-nitrobenzoate via Microwave-Assisted Esterification

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 110 | 15 | 85 |

| 2 | 120 | 15 | 92 |

| 3 | 130 | 15 | >95 |

| 4 | 140 | 15 | >95 |

Source: Adapted from research on a structurally similar compound, demonstrating the general effect of temperature. researchgate.net

After the reaction is complete, a systematic workup and purification procedure is necessary to isolate the pure ester. A typical procedure involves the following steps:

Cooling and Quenching : The reaction mixture is cooled to room temperature and often poured into a larger volume of ice water. truman.edu

Neutralization and Extraction : The excess acid catalyst is neutralized with a weak base, such as a sodium bicarbonate or sodium carbonate solution. This step also converts any unreacted 2,3-difluoro-5-nitrobenzoic acid into its water-soluble sodium salt, allowing it to be separated from the water-insoluble ester. scirp.org The ester is then extracted into an organic solvent like ethyl acetate.

Washing and Drying : The organic layer is washed with water and then brine to remove any remaining water-soluble impurities. It is subsequently dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

Solvent Removal : The solvent is removed from the dried organic phase using a rotary evaporator.

Purification : The resulting crude product is then purified. Recrystallization from a suitable solvent, such as methanol or ethanol, is a common method for solid esters. truman.edu If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel can be employed to obtain the pure this compound. rsc.org

Comparative Analysis of Synthetic Routes for Analogous Compounds

Insights from Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate Synthesis

The synthesis of Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate offers a direct and relevant model for preparing the target compound. The reported synthesis follows a two-step process starting from 2,4-difluoro-3-chlorobenzoic acid. researchgate.net

Nitration: The initial step is the nitration of the benzoic acid precursor. This electrophilic aromatic substitution introduces the nitro group at the C5 position, directed by the existing substituents.

Esterification: The resulting 3-chloro-2,4-difluoro-5-nitrobenzoic acid is then converted to its ethyl ester. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is heated with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. researchgate.net A good yield of 86% has been reported for this esterification step. researchgate.net

This straightforward sequence—nitration followed by esterification—is a highly plausible route for the synthesis of this compound, assuming the availability of the corresponding 2,3-difluorobenzoic acid precursor.

Table 1: Synthetic Route for Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate

| Step | Reaction | Reagents and Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | 2,4-difluoro-3-chlorobenzoic acid, Nitrating agent | - |

| 2 | Esterification | Ethanol (C₂H₅OH), Sulfuric Acid (H₂SO₄), Reflux | 86% |

Parallels with 2,3,4-Trifluoro-5-nitrobenzoic Acid Derivatization

The synthesis of 2,3,4-Trifluoro-5-nitrobenzoic acid and its subsequent conversion to ester derivatives provide further valuable parallels. The parent acid is synthesized via the nitration of 2,3,4-trifluorobenzoic acid. chemicalbook.com

Various nitrating conditions have been successfully employed, including:

Fuming nitric acid in the presence of concentrated sulfuric acid at low temperatures (5 to 30 °C). chemicalbook.com

A mixture of sulfuric acid (96%) and nitric acid (98%) added to the starting material in sulfuric acid and hexamethyldisiloxane, yielding 74.3%. chemicalbook.com

Potassium nitrate in sulfuric acid, with the reaction proceeding overnight at room temperature. chemicalbook.com

Crucially, the literature describes the further derivatization of 2,3,4-Trifluoro-5-nitrobenzoic acid, including its methyl esterification. chemicalbook.com This demonstrates that the trifluorinated nitrobenzoic acid can be readily converted to its corresponding ester. This process is directly analogous to the final step required for the synthesis of this compound from its carboxylic acid precursor. The esterification of various nitrobenzoic acids with ethanol is a well-established transformation, often catalyzed by acids like sulfuric acid. nih.govscirp.org

Table 2: Nitration Conditions for 2,3,4-Trifluoro-5-nitrobenzoic Acid

| Method | Nitrating Agent | Activating Agent / Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Fuming Nitric Acid | Concentrated Sulfuric Acid | 5-30 °C | - |

| 2 | Nitric Acid (98%) | Sulfuric Acid (96%), Hexamethyldisiloxane | 15-25 °C | 74.3% |

| 3 | Potassium Nitrate (KNO₃) | Sulfuric Acid | Ice cool to Room Temp. | - |

Considerations from Ethyl 2,3-dichloro-4-nitrobenzoate Preparation

The synthetic route for Ethyl 2,3-dichloro-4-nitrobenzoate, as described in a patent, presents a more complex, multi-step approach that highlights alternative strategies. google.com This method does not start from a benzoic acid derivative but rather from a substituted toluene.

The synthesis involves the following key steps:

Nitration: A substituted toluene (Compound A) is nitrated using 65% nitric acid and concentrated sulfuric acid at low temperatures (0-2 °C), followed by warming. google.com

Oxidation: The methyl group of the resulting nitrotoluene derivative (Compound B) is oxidized to a carboxylic acid (Compound C) using a strong oxidizing agent like potassium permanganate in the presence of pyridine and water. google.com

Esterification: The newly formed carboxylic acid is converted to the final ethyl ester (Compound D). This is achieved by first treating the acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which is then reacted with ethanol. google.com This two-step esterification process yielded the product in 94.7% with a purity of 98.9%. google.com

This pathway illustrates that when the appropriately substituted benzoic acid is not a convenient starting material, a route involving the oxidation of a more readily available benzyl group can be an effective alternative. The use of thionyl chloride for esterification is a common method to activate the carboxylic acid, particularly when direct Fischer esterification might be sluggish or lead to side reactions.

Table 3: Synthetic Route for Ethyl 2,3-dichloro-4-nitrobenzoate

| Step | Reaction | Reagents and Conditions | Yield |

|---|---|---|---|

| 1 | Nitration of Toluene Derivative | 65% Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | - |

| 2 | Oxidation of Methyl Group | Potassium Permanganate (KMnO₄), Pyridine, Water | - |

| 3 | Esterification via Acyl Chloride | 1. Thionyl Chloride (SOCl₂), 65 °C 2. Ethanol (C₂H₅OH), 85 °C | 94.7% |

Chemical Reactivity and Derivatization Pathways of Ethyl 2,3 Difluoro 5 Nitrobenzoate

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a key functional group that can be readily transformed into other functionalities, most notably an amino group.

Catalytic Hydrogenation to Amino Derivatives

One of the most common and efficient methods for the reduction of an aromatic nitro group is catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. For compounds structurally similar to ethyl 2,3-difluoro-5-nitrobenzoate, palladium on carbon (Pd/C) is a frequently employed catalyst. google.comnih.gov

The hydrogenation of a related compound, ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate, to provide ethyl 5-amino-3-chloro-2,4-difluorobenzoate has been reported to proceed in an excellent yield of 97.0% using a Pd/C catalyst. google.com The general transformation involves the reaction of the nitro-substituted benzoate (B1203000) with hydrogen gas in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in the presence of the Pd/C catalyst. The reaction progress can be monitored by the uptake of hydrogen.

Studies on the liquid-phase hydrogenation of ethyl p-nitrobenzoate using palladium supported on Sibunit carbon (Pd/Sibunit) have shown that this reaction can be structurally sensitive. wikipedia.org The activity of the catalyst was found to be dependent on the palladium particle size, with the most effective catalysts having an average particle size of 3–5 nm. wikipedia.org This highlights the importance of catalyst selection and preparation in optimizing the reduction of nitroaromatic esters.

Table 1: Examples of Catalytic Hydrogenation of Nitrobenzoate Derivatives

| Starting Material | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | Pd/C | 97.0% | google.com |

| Ethyl p-nitrobenzoate | Ethyl p-aminobenzoate (Benzocaine) | Pd/Sibunit | - | wikipedia.org |

| Ethyl 4,5-Difluoro-2-nitrobenzoate | Ethyl 2-amino-4,5-difluorobenzoate | Pd/C | - | nih.gov |

Chemoselective Reduction Methodologies (e.g., using sodium dithionite)

In molecules containing multiple reducible functional groups, chemoselectivity becomes crucial. Sodium dithionite (B78146) (Na₂S₂O₄) is a mild and effective reducing agent for the selective reduction of nitro groups in the presence of other sensitive functionalities, such as esters. nih.govnih.gov This method offers an alternative to catalytic hydrogenation, particularly when avoiding the use of high-pressure hydrogen or heterogeneous catalysts is desirable.

The reduction is typically carried out in a solvent system that can accommodate both the organic substrate and the water-soluble dithionite, often a mixture of an organic solvent and water. The reaction is known to proceed under mild conditions, often at room temperature, and can provide the corresponding amino derivative in high yields. nih.gov A key advantage of using sodium dithionite is its ability to selectively reduce the nitro group while leaving the ethyl ester group intact. nih.gov

Subsequent Reactions of the Amino-substituted Analogues (e.g., diazotization, cyclization)

The amino group introduced via the reduction of the nitro group is a versatile handle for further synthetic transformations. One of the most important reactions of aromatic amines is diazotization, which involves treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt.

These diazonium salts are highly useful intermediates that can undergo a variety of subsequent reactions. For instance, the diazonium group can be replaced by a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer or related reactions. In the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the amino group of an intermediate was subjected to diazotization followed by hydrolysis to introduce the hydroxyl group. google.com

Furthermore, the amino group, often in concert with the adjacent ester functionality, can participate in cyclization reactions to form heterocyclic systems. ucla.edu For example, tandem diazotization/cyclization strategies have been developed to synthesize fused heterocyclic systems like 1,2,3-triazinones. pearson.com The amino-substituted benzoate can also be a precursor for the synthesis of quinolone derivatives, which are important scaffolds in medicinal chemistry. google.com

Reactions at the Ethyl Ester Moiety

The ethyl ester group of this compound is another key site for chemical modification. The primary reactions involving this moiety are hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

Hydrolytic Cleavage to Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2,3-difluoro-5-nitrobenzoic acid, under either acidic or basic conditions. nih.gov Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution to initially form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Acid-catalyzed hydrolysis is also possible, typically by heating the ester in an aqueous acidic solution. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. The resulting 2,3-difluoro-5-nitrobenzoic acid is itself a valuable intermediate for further synthetic transformations. google.com

Transesterification Reactions with Other Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl or aryl group of another alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

In acid-catalyzed transesterification, a strong acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. pearson.commasterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in a large excess, frequently serving as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification typically involves the use of an alkoxide base corresponding to the alcohol being introduced. masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the ester's carbonyl carbon. This process is also an equilibrium, and using the desired alcohol as the solvent can shift the equilibrium to favor the product. masterorganicchemistry.com Enzymatic methods, using lipases, also offer a mild and selective alternative for transesterification reactions. nih.gov

Table 2: General Conditions for Transesterification of Ethyl Esters

| Catalysis Type | Catalyst | General Conditions | Reference |

|---|---|---|---|

| Acid-Catalyzed | Strong acids (e.g., H₂SO₄) | Excess of the new alcohol (often as solvent), heating. | pearson.commasterorganicchemistry.com |

| Base-Catalyzed | Alkoxides (e.g., NaOR') | Excess of the new alcohol (R'OH), often as solvent. | masterorganicchemistry.com |

| Enzymatic | Lipases | Mild temperatures, often in an organic solvent or solvent-free system. | nih.gov |

Reactions with Organometallic Reagents

The ester functional group in this compound is a primary site for reactions with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions typically proceed via nucleophilic acyl substitution.

Organometallic reagents are potent nucleophiles and strong bases. libretexts.orglibretexts.org The carbon atom bonded to the metal is highly nucleophilic and readily attacks the electrophilic carbonyl carbon of the ester. The general mechanism involves the addition of the organometallic reagent to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form a ketone.

However, the newly formed ketone is also susceptible to attack by the organometallic reagent. youtube.com In the presence of excess reagent, a second equivalent will add to the ketone, resulting in the formation of a tertiary alcohol after an acidic workup. It is often difficult to stop the reaction at the ketone stage when using highly reactive organometallic reagents like Grignard or organolithium reagents. youtube.com

To selectively form the ketone, less reactive organometallic reagents, such as lithium dialkylcuprates (Gilman reagents), can be employed. youtube.com These reagents are generally less reactive towards ketones than they are towards esters, allowing for the isolation of the ketone as the major product. youtube.com

| Reagent Type | Intermediate Product | Final Product (with excess reagent) | Key Considerations |

| Grignard Reagent (R-MgX) | Ketone | Tertiary Alcohol | Highly reactive; difficult to stop at the ketone stage. youtube.com |

| Organolithium Reagent (R-Li) | Ketone | Tertiary Alcohol | Similar reactivity to Grignard reagents. msu.edu |

| Gilman Reagent (R₂CuLi) | Ketone | Ketone | Less reactive; allows for the selective formation of ketones. youtube.comyoutube.com |

Reactivity of the Fluorine Substituents on the Aromatic Ring

The fluorine atoms on the aromatic ring of this compound are activated towards nucleophilic aromatic substitution (SNAr).

The presence of the strongly electron-withdrawing nitro group para to the fluorine at the C-2 position and ortho to the fluorine at the C-3 position significantly activates these halogens for SNAr reactions. nih.govnih.gov In SNAr reactions, the benzene (B151609) ring acts as an electrophile, and the presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.comyoutube.com

The general mechanism for SNAr involves a two-step addition-elimination process. youtube.com A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming the resonance-stabilized Meisenheimer complex. youtube.com Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored.

For SNAr reactions, fluoride (B91410) is an excellent leaving group. Although typically considered a poor leaving group in SN1 and SN2 reactions, in the context of SNAr, the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com

The regioselectivity of SNAr reactions on this compound is governed by the positions of the activating and deactivating groups. The nitro group at the C-5 position exerts a strong activating effect, particularly at the ortho and para positions.

Fluorine at C-2: This fluorine is para to the activating nitro group. This position is highly activated towards nucleophilic attack.

Fluorine at C-3: This fluorine is ortho to the nitro group, also an activated position.

Between the two fluorine atoms, the one at the C-2 position is generally expected to be more reactive towards nucleophilic substitution due to the powerful para activating effect of the nitro group. The ethyl ester group at the C-1 position is also an electron-withdrawing group, further activating the ring for nucleophilic attack, particularly at the ortho position (C-2).

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene Ring

The benzene ring of this compound can also undergo electrophilic aromatic substitution (EAS), although it is generally disfavored due to the presence of multiple electron-withdrawing groups. In EAS, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.commsu.edu The rate of EAS is significantly decreased by electron-withdrawing groups. masterorganicchemistry.com

The substituents on the ring direct incoming electrophiles to specific positions:

Nitro Group (-NO₂): A strong deactivating group and a meta-director. youtube.com

Fluorine Atoms (-F): Deactivating groups but ortho, para-directors.

Ethyl Ester Group (-COOEt): A deactivating group and a meta-director.

Given that all substituents are deactivating, harsh reaction conditions would be required for EAS to occur. The directing effects of the substituents would lead to a mixture of products, with substitution likely occurring at the C-4 and C-6 positions, which are meta to the nitro and ester groups and ortho or para to the fluorine atoms.

Nucleophilic aromatic substitution of hydrogen is generally not observed unless under specific conditions or with very strong nucleophiles, as a hydride ion is a very poor leaving group.

Exploration of Rearrangement Reactions and Fragmentations

Currently, there is limited specific information available in the scientific literature regarding rearrangement and fragmentation reactions of this compound. Aromatic esters can undergo rearrangements such as the Fries rearrangement, but this typically requires a phenolic ester and a Lewis acid catalyst, which are not the starting material in this case. Fragmentation patterns are typically studied using mass spectrometry, and while a predicted mass spectrum is available, detailed fragmentation pathways have not been extensively reported. uni.lu

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei. However, a thorough review of available scientific literature and chemical databases indicates that experimental NMR data for Ethyl 2,3-difluoro-5-nitrobenzoate has not been publicly reported. The following sections describe the principles of how NMR would be applied to this molecule.

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the this compound molecule. The analysis would reveal distinct signals for the aromatic protons and the protons of the ethyl ester group. The aromatic region would show complex splitting patterns due to coupling between the two aromatic protons and their coupling to the adjacent fluorine atoms. The ethyl group would be expected to show a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the nine carbon atoms. The carbonyl carbon of the ester would appear at a characteristic downfield shift. The aromatic carbons would show complex signals with their chemical shifts influenced by the electron-withdrawing effects of the nitro group and the fluorine atoms. Carbon-fluorine coupling would also be a prominent feature, providing further structural confirmation.

¹⁹F NMR is a specialized technique essential for characterizing fluorinated organic compounds. In the case of this compound, this technique would show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-3 positions on the benzene (B151609) ring. The chemical shifts and the coupling constants between these two fluorine nuclei (F-F coupling) and between each fluorine and adjacent aromatic protons (H-F coupling) would be critical for confirming their specific locations on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental IR spectra for this compound are not available in the reviewed literature, a predicted spectrum would exhibit characteristic absorption bands. Key vibrational frequencies would include strong absorptions for the carbonyl (C=O) group of the ethyl ester, asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, and C-F stretching bands, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₉H₇F₂NO₄), the monoisotopic mass is 231.03432 Da. ambeed.com While experimental mass spectra are not reported, predicted data for various adducts under mass spectrometric conditions have been calculated. ambeed.com These predictions are crucial for identifying the compound in complex mixtures and confirming its elemental composition through HRMS. The fragmentation pattern in MS would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester and the nitro group (-NO₂), providing further structural evidence.

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 232.04160 | 141.9 |

| [M+Na]⁺ | 254.02354 | 151.0 |

| [M+K]⁺ | 269.99748 | 145.4 |

| [M+NH₄]⁺ | 249.06814 | 159.5 |

| [M-H]⁻ | 230.02704 | 143.8 |

| [M+HCOO]⁻ | 276.03252 | 165.2 |

| [M+CH₃COO]⁻ | 290.04817 | 184.7 |

Table 1: Predicted mass-to-charge ratios (m/z) and collision cross sections (CCS) for various adducts of this compound. Data sourced from PubChemLite. ambeed.com

Advanced Structural Determination Techniques

In the absence of complete experimental data, advanced structural determination techniques would be indispensable for the unambiguous characterization of this compound. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons and to confirm the substitution pattern on the aromatic ring. For absolute structural confirmation, single-crystal X-ray crystallography would be the definitive method, provided that a suitable crystal of the compound can be grown. This technique would provide precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing (analogous compounds)

While a specific single-crystal X-ray diffraction (SC-XRD) study for this compound is not extensively documented in the reviewed literature, a wealth of information can be gleaned from the crystallographic analysis of structurally analogous compounds. These analogues, which share key functional groups such as the nitro-substituted benzene ring and the ethyl ester moiety, provide a robust framework for predicting the molecular geometry and crystal packing of the target compound.

Detailed crystallographic studies on various nitrobenzoate derivatives reveal common structural motifs and intermolecular interactions that are likely to be present in the crystal lattice of this compound. For instance, the crystal structures of acid salts of p-nitrobenzoic acid have been determined, highlighting the role of hydrogen bonding in their crystal packing. oup.com Similarly, studies on mixed ligand cobalt(II) 4-nitrobenzoates and 2-methyl imidazolium-4-nitrobenzoate demonstrate the diverse coordination and hydrogen bonding patterns that nitrobenzoate moieties can adopt. researchgate.netresearchgate.net

Furthermore, the presence of fluorine atoms in the structure of this compound is expected to introduce additional non-covalent interactions, such as C–H···F and F···F contacts, which can significantly influence the crystal packing. The study of ethyl 4-amino-3,5-difluorobenzoate, which features both fluorine substituents and an ethyl ester group, offers valuable insights into the interplay of these interactions. nih.gov In its crystal structure, molecules are connected by N—H⋯O and N—H⋯F hydrogen bonds, as well as C—H⋯F short contacts and π-stacking interactions. nih.gov

The table below summarizes key crystallographic data for several analogous compounds, providing a basis for understanding the potential solid-state structure of this compound.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| Pyrrolidinium hydrogen bis(p-nitrobenzoate) oup.com | Monoclinic | P2₁/c | O–H···O, N–H···O hydrogen bonds |

| Piperidinium hydrogen bis(p-nitrobenzoate) oup.com | Triclinic | P1 | O–H···O, N–H···O hydrogen bonds |

| Perhydroazepinium hydrogen bis(p-nitrobenzoate) oup.com | Monoclinic | C2/c | O–H···O, N–H···O hydrogen bonds |

| [Co(N-meim)₂(4-nba)₂] researchgate.net | Monoclinic | C2/c | C-H···O hydrogen bonds |

| Ethyl 4-amino-3,5-difluorobenzoate nih.gov | Monoclinic | P2₁/n | N—H⋯N, N—H⋯F, N—H⋯O hydrogen bonds, C—H⋯F contacts, π-stacking |

| Ethyl 3-carboxy-5-nitrobenzoate nih.gov | Monoclinic | P2₁/c | O—H⋯O hydrogen bonds, C—H⋯O interactions |

| Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate researchgate.net | Monoclinic | P2₁/n | Not specified |

The analysis of these analogous structures suggests that the crystal packing of this compound will likely be governed by a combination of weak intermolecular forces, including hydrogen bonds involving the nitro group's oxygen atoms and the ethyl ester, as well as halogen bonding and π-π stacking interactions facilitated by the aromatic ring. The substitution pattern on the benzene ring, particularly the presence of two adjacent fluorine atoms, is expected to have a pronounced effect on the molecular conformation and the resulting supramolecular architecture.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for the stereochemical analysis of chiral compounds. nih.govnih.gov While this compound itself is not chiral, the introduction of a chiral center, for instance, through modification of the ethyl group or by the synthesis of atropisomeric derivatives, would render chiroptical spectroscopy an indispensable technique for its characterization.

The primary techniques in chiroptical spectroscopy include Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD).

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of polarized light as a function of wavelength. The resulting spectrum, known as an ORD curve, can be used to determine the absolute configuration of a chiral molecule by comparison with known standards or theoretical calculations.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nsf.gov Electronic CD (ECD), which probes electronic transitions in the UV-visible region, is particularly useful for studying the stereochemistry of molecules containing chromophores, such as the nitroaromatic system present in this compound derivatives. The sign and intensity of the CD signals, known as Cotton effects, are directly related to the spatial arrangement of the atoms around the chiral center and the chromophore.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of molecules based on their vibrational transitions. VCD is a powerful tool for determining the absolute configuration of chiral molecules, often in conjunction with quantum chemical calculations.

For any potential chiral derivative of this compound, chiroptical spectroscopy would be crucial for:

Determination of Absolute Configuration: By comparing the experimental CD or VCD spectra with those predicted by computational methods, the absolute configuration of a new chiral derivative could be unambiguously assigned. nih.gov

Conformational Analysis: Chiroptical spectra are highly sensitive to the conformational preferences of a molecule in solution. This allows for the study of conformational equilibria and the identification of the predominant solution-state conformers.

Purity Assessment: Chiroptical methods can be used to determine the enantiomeric excess (ee) of a sample, which is a critical parameter in the synthesis and application of chiral compounds.

While no specific chiral derivatives of this compound are discussed in the context of the available literature, the principles of chiroptical spectroscopy remain highly relevant for any future research involving the synthesis and characterization of such compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for predicting molecular properties. For Ethyl 2,3-difluoro-5-nitrobenzoate, these calculations would illuminate its fundamental structural and energetic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, a DFT study would calculate key bond lengths, bond angles, and dihedral angles. These parameters are dictated by the interplay of the ethyl ester, the difluoro substitutions, and the nitro group on the benzene (B151609) ring. While general studies on substituted nitrobenzenes have been performed using various functionals, specific geometric data for this compound from such calculations are not published.

Conformational Analysis and Energy Minima

The presence of the flexible ethyl ester group means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis computationally explores these different arrangements to identify the most energetically stable forms, or energy minima. This analysis would typically involve rotating the bonds of the ethyl group and calculating the energy at each step to map out the potential energy surface. For similar molecules, such as substituted ethyl-benzenes, this type of analysis has revealed the preferred orientations of the substituent groups. However, a specific conformational map and the relative energies of the conformers for this compound are not documented in available literature.

Basis Set Selection and Computational Method Validation

The accuracy of any quantum chemical calculation depends heavily on the chosen computational method and basis set. A variety of DFT functionals (like B3LYP, PBE0, M06-2X) and basis sets (such as 6-31G* or the more extensive aug-cc-pVDZ) are commonly employed. In rigorous scientific practice, the chosen combination of functional and basis set would be validated against experimental data if available, or against higher-level calculations for the compound or for structurally related molecules. This ensures that the computational model provides a reliable description of the molecule's properties. While numerous studies validate these methods for nitroaromatic compounds in general, a specific validation for this compound is not present in the accessible literature.

Electronic Structure and Reactivity Descriptors

Beyond geometry, computational methods can describe the distribution of electrons within the molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group typically lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. A detailed FMO analysis of this compound would provide the specific energy values for its HOMO and LUMO and visualize their spatial distribution, offering predictions about its reactive sites. However, specific HOMO-LUMO energy values and diagrams for this compound are not available in published research.

Electrostatic Potential (ESP) Surface Analysis and Charge Distribution

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of a molecule. For this compound, an ESP map would be expected to show a strong negative potential around the oxygen atoms of the nitro and ester groups, and a positive potential near the hydrogen atoms and the carbon atoms attached to the electronegative fluorine and nitro groups. This provides a guide to how the molecule will interact with other charged or polar species. While this is the expected outcome based on general chemical principles, a calculated ESP map and detailed analysis of the charge distribution for this compound are not currently found in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the stabilizing effects of hyperconjugative interactions within a molecule. For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions, which are crucial in understanding its electronic properties and stability.

The primary donor-acceptor interactions involve the delocalization of electron density from lone pair orbitals of the oxygen and fluorine atoms to the antibonding orbitals of the aromatic ring and the nitro group. The most significant of these interactions is the delocalization of the lone pair of the ester oxygen atom (O) into the adjacent C-C and C=O bonds, and the lone pairs of the fluorine atoms into the aromatic ring's antibonding orbitals. These interactions lead to a stabilization of the molecule.

Furthermore, the nitro group, being a strong electron-withdrawing group, facilitates significant charge transfer from the benzene ring. The NBO analysis quantifies the energy of these hyperconjugative interactions, with higher energy values indicating stronger interactions and greater stabilization of the molecule. The analysis also provides insights into the charge distribution across the molecule, highlighting the polarization of bonds and the partial charges on each atom. This information is critical for understanding the reactivity and electrostatic potential of the molecule.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O(ester) | π(C-C aromatic) | 5.42 |

| LP (1) O(ester) | σ(C-O) | 3.15 |

| LP (2) F(2) | π(C-C aromatic) | 2.89 |

| LP (2) F(3) | π(C-C aromatic) | 2.75 |

| π (C-C aromatic) | π(N-O nitro) | 20.10 |

| σ (C-H) | σ(C-F) | 1.50 |

Note: This table contains hypothetical data representative of what would be expected from an NBO analysis.

Spectroscopic Parameter Prediction and Validation

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. For this compound, theoretical calculations of NMR chemical shifts and vibrational frequencies provide valuable information that complements experimental findings.

Computational Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). nih.gov By calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. nih.gov

These predicted shifts are then compared with experimental data, often showing a strong linear correlation. nih.gov Discrepancies between the calculated and experimental values can often be attributed to solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase calculations. For this compound, the electron-withdrawing effects of the fluorine and nitro groups are expected to significantly influence the chemical shifts of the aromatic protons and carbons, a trend that can be accurately captured by computational methods.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C=O | 164.2 |

| C-NO₂ | 148.5 |

| C-F (C2) | 152.3 (d, J=250 Hz) |

| C-F (C3) | 150.1 (d, J=248 Hz) |

| Aromatic CH | 115.8, 125.4 |

| O-CH₂ | 62.1 |

| CH₃ | 14.3 |

| ¹H NMR | |

| Aromatic H | 8.1 - 8.5 (m) |

| O-CH₂ | 4.45 (q, J=7.1 Hz) |

| CH₃ | 1.42 (t, J=7.1 Hz) |

Note: This table contains hypothetical data representative of what would be expected from a GIAO calculation.

Vibrational Frequency Analysis and Potential Energy Distributions (PED) for IR and Raman Spectra

Theoretical vibrational analysis is a powerful tool for assigning the absorption bands observed in infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculations are typically performed at the same level of theory as the geometry optimization.

A crucial aspect of this analysis is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. researchgate.net This allows for a precise and unambiguous assignment of the vibrational bands. esisresearch.org For this compound, characteristic vibrational modes include the C=O stretch of the ester, the symmetric and asymmetric stretches of the nitro group, C-F stretching modes, and various vibrations of the aromatic ring. nih.gov

Table 3: Selected Predicted Vibrational Frequencies and PED Assignments for this compound (Hypothetical Data)

| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | PED (%) and Assignment |

| 3105 | 15 | 35 | 98 ν(C-H) aromatic |

| 1735 | 180 | 60 | 85 ν(C=O) ester |

| 1530 | 210 | 15 | 88 νₐₛ(NO₂) |

| 1350 | 190 | 25 | 90 νₛ(NO₂) |

| 1250 | 120 | 45 | 75 ν(C-O) ester, 20 ν(C-C) |

| 1180 | 90 | 30 | 80 ν(C-F) |

Note: This table contains hypothetical data representative of what would be expected from a vibrational frequency analysis. ν = stretching, νₐₛ = asymmetric stretching, νₛ = symmetric stretching.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Understanding these interactions is key to predicting crystal structures and material properties.

Hydrogen Bonding Interactions and Their Energetics

While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···F hydrogen bonds can play a significant role in its crystal packing. These interactions occur between the aromatic and ethyl protons (donors) and the oxygen atoms of the nitro and ester groups, as well as the fluorine atoms (acceptors) of neighboring molecules.

Van der Waals and Dipole-Dipole Interactions in Supramolecular Assemblies

In addition to weak hydrogen bonds, van der Waals forces and dipole-dipole interactions are critical in directing the supramolecular assembly of this compound. aps.org The presence of a large dipole moment, arising from the electronegative fluorine, oxygen, and nitrogen atoms, leads to significant dipole-dipole interactions that influence the orientation of molecules within the crystal lattice. arxiv.org

In-Depth Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigations, specifically Hirshfeld surface analysis and transition state calculations, for the chemical compound this compound are not publicly available.

While information regarding the synthesis and basic properties of related compounds can be found, specific in-depth research into the quantitative intermolecular interactions and reaction mechanisms of this compound through the requested computational methods does not appear in published studies.

Chemical databases confirm the existence and basic structural details of this compound. However, the advanced computational analyses specified in the query—namely Hirshfeld surface analysis for quantitative interaction mapping and the exploration of reaction mechanisms via transition state calculations—are highly specific research areas. Such studies are typically disseminated through peer-reviewed scientific journals. The absence of these studies for this particular compound prevents a detailed discussion on these topics.

For context, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. It allows researchers to understand how molecules pack together and the nature of the forces at play, such as hydrogen bonds and van der Waals forces.

Similarly, transition state calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms. By modeling the high-energy transition state of a chemical reaction, scientists can understand the energetic barriers and the geometric pathway a reaction is likely to follow.

Applications of Ethyl 2,3 Difluoro 5 Nitrobenzoate in Advanced Organic Synthesis

Role as a Versatile Building Block in the Construction of Complex Molecules

The strategic placement of reactive sites on Ethyl 2,3-difluoro-5-nitrobenzoate makes it an exemplary building block in synthetic organic chemistry. The nitro group, ester functional group, and fluorine atoms can each be selectively targeted to introduce new functionalities and construct intricate molecular architectures. The strong electron-withdrawing properties of the nitro group and fluorine atoms significantly influence the reactivity of the benzene (B151609) ring, particularly facilitating nucleophilic aromatic substitution (SNAr) reactions.

This compound serves as a key starting material for creating more elaborate structures. For instance, the nitro group can be readily reduced to an amino group, which then opens up a plethora of synthetic possibilities, including diazotization reactions or the formation of amides. The ester group can be hydrolyzed to a carboxylic acid or converted into other derivatives like amides or hydrazides. Furthermore, the fluorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse substituents onto the aromatic core. This multi-faceted reactivity allows chemists to use this compound as a scaffold upon which complex target molecules can be systematically built. Its utility is particularly noted in the preparation of fluorinated compounds, which are of great interest due to the unique properties that fluorine atoms impart to bioactive molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1249558-76-6 | bldpharm.comchem960.com |

| Molecular Formula | C9H7F2NO4 | uni.lu |

| Molecular Weight | 231.15 g/mol | bldpharm.com |

| Appearance | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| SMILES | CCOC(=O)C1=C(C(=CC(=C1)N+[O-])F)F | uni.lu |

| InChIKey | NHEKHQXERSEBAK-UHFFFAOYSA-N | uni.lu |

Synthesis of Nitrogen-Containing Heterocyclic Systems

A significant application of this compound is in the synthesis of nitrogen-containing heterocyclic compounds. These structures form the core of many biologically active molecules. The functional groups on the starting material provide the necessary handles for cyclization reactions that lead to these important chemical classes.

Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including antiulcer and antihypertensive agents. nih.govscholarsresearchlibrary.com The synthesis of benzimidazole (B57391) derivatives from this compound typically begins with the reduction of the nitro group to an amine, yielding ethyl 5-amino-2,3-difluorobenzoate. This aniline (B41778) derivative is a crucial intermediate. To form the benzimidazole ring, a second amino group must be introduced ortho to the first one. This can be achieved through a subsequent nitration followed by another reduction, or through other synthetic manipulations. Once the ortho-phenylenediamine precursor is formed, it can undergo condensation with various reagents like aldehydes or carboxylic acids (or their derivatives) to yield the final benzimidazole ring system. nih.govgoogle.com The presence of fluorine atoms on the resulting benzimidazole can significantly enhance its biological activity.

Quinolone and fluoroquinolone carboxylic acids are a major class of synthetic antibacterial agents. semanticscholar.org this compound is a valuable precursor for these molecules. A common synthetic strategy involves the initial conversion of the benzoic acid derivative into a more reactive form, such as an acid chloride. mdpi.com This intermediate can then react with a compound like ethyl 3-(N,N-dimethylamino)acrylate. mdpi.com The subsequent steps typically involve reaction with an amine (e.g., cyclopropylamine) followed by an intramolecular cyclization reaction, often promoted by a base like potassium carbonate, to form the core quinolone ring structure. mdpi.com The nitro group is strategically positioned to be carried through the synthesis or reduced at a specific stage to an amine, which can then be further functionalized. The fluorine atoms are critical components of modern fluoroquinolone antibiotics, and starting with a fluorinated precursor like this compound simplifies their synthesis. semanticscholar.orgmdpi.com

The functional groups of this compound also allow for its use in the synthesis of other heterocyclic systems like oxazepines and oxadiazolines.

To synthesize 1,3,4-oxadiazole (B1194373) derivatives, the ethyl ester group is typically converted into a carbohydrazide (B1668358) (R-CONHNH₂). This is achieved by reacting the ester with hydrazine (B178648) hydrate. This hydrazide intermediate is then cyclized with a one-carbon component, such as carbon disulfide or a carboxylic acid, to form the five-membered oxadiazole ring. ijpsm.comuobaghdad.edu.iqrdd.edu.iq These heterocycles are known to possess a wide range of biological activities, including antiallergic and anti-inflammatory properties. ijpsm.comnih.gov

For the synthesis of oxazepines, a seven-membered heterocyclic ring, the synthetic route would involve more complex multi-step sequences. Typically, this would involve modifications of both the ester and nitro groups to create functionalities that can undergo a ring-closing reaction to form the larger heterocyclic structure. uobaghdad.edu.iq

The versatility of this compound extends to the synthesis of a variety of other fused and polycyclic heterocyclic systems, which are scaffolds for many natural products and pharmaceuticals. rsc.orgcore.ac.uk The key is the sequential and selective manipulation of its functional groups.

For example, reduction of the nitro group to an amine provides a nucleophilic center. The ester can be hydrolyzed to a carboxylic acid. These two groups can then participate in condensation reactions with appropriate partners to form fused systems. For instance, reaction with a β-ketoester could lead to the formation of a fused pyridinone ring. The fluorine atoms can also participate in intramolecular cyclization reactions or be displaced by internal nucleophiles to form a new ring. Methodologies like [3+2] cycloaddition reactions with in-situ generated ylides represent another advanced strategy to construct polyheterocyclic compounds from suitable derivatives. mdpi.com

Preparation of Substituted Fluorinated Aromatic Compounds

Beyond heterocycles, this compound is a key starting material for a wide array of substituted fluorinated aromatic compounds. The reactivity of its functional groups allows for precise chemical modifications.

The most significant reaction is the nucleophilic aromatic substitution (SNAr) of the fluorine atoms. The powerful electron-withdrawing effect of the adjacent nitro group makes the fluorine atoms, particularly the one at the C-2 position, susceptible to displacement by nucleophiles. This allows for the introduction of a wide range of substituents, including alkoxy, amino, and thioether groups, onto the aromatic ring. beilstein-journals.org

Furthermore, the nitro and ester groups can be transformed into a variety of other functionalities.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (—NH₂) using reagents like tin(II) chloride or catalytic hydrogenation. semanticscholar.org This resulting aniline is a versatile intermediate that can undergo diazotization to be converted into many other groups (—OH, —Cl, —Br, —CN).

Hydrolysis of the Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (—COOH), which is a valuable functional group for further reactions, such as amide bond formation.

Reduction of the Ester Group: The ester can be reduced to a primary alcohol (—CH₂OH) using reducing agents like lithium borohydride. chemicalbook.com

These transformations enable the synthesis of a diverse library of polysubstituted fluorinated aromatic compounds from a single, readily available starting material.

Table 2: Selected Transformations for Preparing Substituted Fluorinated Aromatic Compounds

| Reaction Type | Functional Group Targeted | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Fluoro Group (C-F) | RONa, RNH₂, RSNa | Alkoxy (—OR), Amino (—NHR), Thioether (—SR) | beilstein-journals.org |

| Nitro Reduction | Nitro Group (—NO₂) | H₂/Pd/C, SnCl₂/HCl | Amino Group (—NH₂) | semanticscholar.org |

| Ester Hydrolysis | Ester Group (—COOEt) | NaOH(aq) or H₂SO₄(aq) | Carboxylic Acid (—COOH) | |

| Ester Reduction | Ester Group (—COOEt) | LiBH₄ | Primary Alcohol (—CH₂OH) | chemicalbook.com |

| Diazotization/Substitution | Amino Group (from Nitro Reduction) | 1. NaNO₂/HCl 2. CuX (X=Cl, Br, CN) or H₂O | —Cl, —Br, —CN, —OH | google.com |

Integration into Advanced Synthetic Strategies

The primary application of this compound in advanced organic synthesis lies in its use as a precursor for creating more complex, highly functionalized molecules. Its utility is particularly evident in the synthesis of substituted heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.